![molecular formula C8H9BrN2O2 B1373203 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide CAS No. 1289059-55-7](/img/structure/B1373203.png)
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide
Overview
Description
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyethyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyethyl group. One common method includes:
Bromination: Starting with pyridine-2-carboxamide, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source.
Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the hydroxyethyl group.
Reduction: Formation of de-brominated compounds or modified hydroxyethyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 2-aminoethanol under controlled conditions to yield the desired amide. The compound's molecular formula is , with a molecular weight of approximately 248.09 g/mol.
Research has shown that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have indicated that pyridine derivatives possess significant antibacterial properties against various pathogens. For instance, a related compound demonstrated an IC50 value of against urease, a target enzyme in Helicobacter pylori infections, which are linked to gastric cancer .
Anticancer Properties
Pyridine carboxamide derivatives have been investigated for their anticancer effects. A study highlighted the potential of these compounds to inhibit PI3Kα kinase activity, which is crucial in cancer cell proliferation and survival. The R- and S-isomers of similar compounds showed IC50 values of and , respectively .
Case Studies
Several case studies have explored the applications of pyridine derivatives in drug development:
- Urease Inhibition : A series of pyridine carboxamides were synthesized and tested for urease inhibition, demonstrating significant activity that could lead to new treatments for H. pylori-related conditions .
- Antitumor Activity : Research on pyridine sulfonamide derivatives revealed their effectiveness in inhibiting PI3Kα kinase, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-bromo-2-methoxypyridine-3-carboxylic acid
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the hydroxyethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for targeted research and development.
Biological Activity
5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at position 5 of the pyridine ring and a carboxamide group at position 2, linked to a hydroxyethyl chain. This unique structure may contribute to its diverse biological properties, which include antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is , and its IUPAC name is 5-bromo-N-(2-hydroxyethyl)-2-pyridinecarboxamide. The compound's structural features are critical for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H9BrN2O2 |
IUPAC Name | 5-bromo-N-(2-hydroxyethyl)-2-pyridinecarboxamide |
CAS Number | 1289059-55-7 |
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has been studied for its efficacy against various bacterial strains. Its mechanism may involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition can lead to bacterial cell lysis and death, making it a potential candidate for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through the modulation of key signaling pathways involved in cell proliferation and apoptosis. It has shown activity against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and bacterial resistance. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is a validated target in cancer therapy and malaria treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations lower than those required for traditional antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (HeLa and CEM) revealed that the compound exhibited cytotoxicity with IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
CEM | 20 |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting critical pathways involved in cell growth and survival.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-2-7(11-5-6)8(13)10-3-4-12/h1-2,5,12H,3-4H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWMNAFOKQYOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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